(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine
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Overview
Description
(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[33113,7]decan-7-yl)methanimine is a complex organic compound characterized by its unique structure, which includes a phenyl group, a triazatricyclodecane ring, and a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[33113,7]decan-7-yl)methanimine typically involves a multi-step processCommon reagents used in these steps include organolithium reagents, which facilitate the formation of the desired carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For instance, the use of packed-bed reactors and catalytic systems can enhance the reaction rates and selectivity, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the imine group to an amine.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, solvents, and catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and side effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
Uniqueness
(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine is unique due to its triazatricyclodecane ring structure, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5/c1-19(2)21-10-8-20(9-11-21)12-25-26-23(22-6-4-3-5-7-22)24-13-27-16-28(14-24)18-29(15-24)17-27/h3-12,19H,13-18H2,1-2H3/b25-12+,26-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCZKNSWCPSNMC-KZHFWBEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN=C(C2=CC=CC=C2)C34CN5CN(C3)CN(C4)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N=C(/C2=CC=CC=C2)\C34CN5CN(C3)CN(C4)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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